molecular formula C21H28ClNO4 B11094561 2-(4-chlorophenyl)-2-oxoethyl N-[(4-methylcyclohexyl)carbonyl]valinate

2-(4-chlorophenyl)-2-oxoethyl N-[(4-methylcyclohexyl)carbonyl]valinate

Cat. No.: B11094561
M. Wt: 393.9 g/mol
InChI Key: ZLXWFTGVWPGXEX-UHFFFAOYSA-N
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Description

2-(4-Chlorophenyl)-2-oxoethyl 3-methyl-2-{[(4-methylcyclohexyl)carbonyl]amino}butanoate is a complex organic compound with a unique structure that includes a chlorophenyl group, a cyclohexyl group, and a butanoate ester

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-chlorophenyl)-2-oxoethyl 3-methyl-2-{[(4-methylcyclohexyl)carbonyl]amino}butanoate typically involves multiple steps, including the formation of intermediate compounds. One common method involves the reaction of 4-chlorobenzoyl chloride with ethyl 3-methyl-2-{[(4-methylcyclohexyl)carbonyl]amino}butanoate in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the acyl chloride .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

2-(4-Chlorophenyl)-2-oxoethyl 3-methyl-2-{[(4-methylcyclohexyl)carbonyl]amino}butanoate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide to form corresponding carboxylic acids.

    Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the carbonyl group to an alcohol.

    Substitution: Nucleophilic substitution reactions can occur at the chlorophenyl group, where the chlorine atom is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) in an acidic medium.

    Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

    Substitution: Sodium hydroxide (NaOH) in aqueous or alcoholic medium.

Major Products Formed

    Oxidation: Formation of carboxylic acids.

    Reduction: Formation of alcohols.

    Substitution: Formation of substituted phenyl derivatives.

Scientific Research Applications

2-(4-Chlorophenyl)-2-oxoethyl 3-methyl-2-{[(4-methylcyclohexyl)carbonyl]amino}butanoate has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor ligand.

    Medicine: Studied for its potential therapeutic effects, including anti-inflammatory and anticancer properties.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-(4-chlorophenyl)-2-oxoethyl 3-methyl-2-{[(4-methylcyclohexyl)carbonyl]amino}butanoate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or allosteric site, thereby preventing substrate binding and subsequent catalytic activity. In receptor-mediated pathways, the compound may act as an agonist or antagonist, modulating the receptor’s signaling cascade .

Comparison with Similar Compounds

Similar Compounds

    2-(4-Chlorophenyl)-2-oxoethyl 3-methylbutanoate: Lacks the cyclohexyl group.

    2-(4-Chlorophenyl)-2-oxoethyl 2-{[(4-methylcyclohexyl)carbonyl]amino}butanoate: Differs in the position of the methyl group.

Uniqueness

2-(4-Chlorophenyl)-2-oxoethyl 3-methyl-2-{[(4-methylcyclohexyl)carbonyl]amino}butanoate is unique due to the presence of both the chlorophenyl and cyclohexyl groups, which contribute to its distinct chemical properties and potential biological activities. The combination of these functional groups allows for diverse chemical reactivity and interactions with biological targets, making it a valuable compound for research and development.

Properties

Molecular Formula

C21H28ClNO4

Molecular Weight

393.9 g/mol

IUPAC Name

[2-(4-chlorophenyl)-2-oxoethyl] 3-methyl-2-[(4-methylcyclohexanecarbonyl)amino]butanoate

InChI

InChI=1S/C21H28ClNO4/c1-13(2)19(23-20(25)16-6-4-14(3)5-7-16)21(26)27-12-18(24)15-8-10-17(22)11-9-15/h8-11,13-14,16,19H,4-7,12H2,1-3H3,(H,23,25)

InChI Key

ZLXWFTGVWPGXEX-UHFFFAOYSA-N

Canonical SMILES

CC1CCC(CC1)C(=O)NC(C(C)C)C(=O)OCC(=O)C2=CC=C(C=C2)Cl

Origin of Product

United States

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